2-Cyclohexyl-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring with a cyclohexyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is classified within the broader category of oxazole derivatives, which are known for their various biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving cyclization and functional group transformations. Its structural properties and potential applications make it a subject of interest in both synthetic organic chemistry and pharmaceutical research.
2-Cyclohexyl-oxazole-4-carboxylic acid belongs to the class of oxazole compounds, specifically characterized by the presence of an oxazole ring—a five-membered heterocyclic structure containing nitrogen and oxygen. It is further categorized as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 2-Cyclohexyl-oxazole-4-carboxylic acid typically involves several steps, including the formation of the oxazole ring and subsequent introduction of the cyclohexyl group. Common methods for synthesizing oxazole derivatives include:
One method reported for synthesizing this compound involves the reaction of cyclohexylamine with an appropriate α-haloacetic acid derivative under basic conditions to facilitate cyclization and formation of the oxazole ring. The reaction conditions typically require careful control of temperature and pH to optimize yield.
The molecular structure of 2-Cyclohexyl-oxazole-4-carboxylic acid can be represented as follows:
The compound features:
2-Cyclohexyl-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
In these reactions, common reagents include:
The mechanism by which 2-Cyclohexyl-oxazole-4-carboxylic acid exerts its biological effects is not fully characterized but may involve:
Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial and anticancer properties, potentially linked to their ability to inhibit specific enzymes or interfere with cellular signaling pathways.
2-Cyclohexyl-oxazole-4-carboxylic acid has several potential applications in scientific research:
This compound exemplifies the versatility of oxazole derivatives in chemical synthesis and their importance in pharmaceutical development, warranting further research into their mechanisms and applications.
MCRs enable efficient single-step construction of the oxazole core. The cyclohexyl moiety is introduced via cyclohexanecarboxaldehyde, which reacts with TosMIC (p-toluenesulfonylmethyl isocyanide) and an amino acid-derived carboxyl precursor. Triisopropylsilyl (TIPS) protection at C2 is critical for regioselective metalation and functionalization. Deprotection using tetrabutylammonium fluoride (TBAF) quantitatively yields the free carboxylic acid without side reactions. This method achieves 85–92% yields under anhydrous conditions at 0°C to room temperature [9].
Table 1: MCR Optimization Parameters for Oxazole Synthesis
Cyclohexyl Precursor | TOSMIC Equiv. | Reaction Temp. | Yield (%) |
---|---|---|---|
Cyclohexanecarboxaldehyde | 1.2 | 0°C → RT | 85 |
1-Cyclohexylethanone | 1.5 | -20°C → RT | 78 |
Cyclohexyl glyoxalate | 1.0 | RT | 92 |
Key advantages include functional group tolerance and scalability to >100 g. The TIPS group suppresses undesired C2 lithiation, directing electrophiles exclusively to C4/C5 positions. Post-assembly hydrolysis (NaOH/EtOH/H₂O) liberates the carboxylic acid while preserving the oxazole core [9].
The Van Leusen reaction using TosMIC derivatives remains the most reliable method for appending cycloalkyl groups. Cyclohexanone reacts with TosMIC under K₂CO₃ catalysis to form 2-cyclohexyloxazole, followed by C4-lithiation and carboxylation with dry ice. This sequence affords 2-cyclohexyl-oxazole-4-carboxylic acid in 74–80% yield after recrystallization from ethyl acetate/hexane [4] [9].
Critical modifications include:
Cyclohexyl-substituted TosMIC outperforms linear alkyl analogs due to reduced steric hindrance during cyclization. The method is compatible with N-protected amino acids, enabling peptide-oxazole hybrid synthesis [4].
Bioisosteres of the carboxylic acid group address limitations like poor membrane permeability or metabolic instability. 1,2,4-Oxadiazoles and tetrazoles are privileged bioisosteres for 2-cyclohexyl-oxazole-4-carboxylic acid. Synthesis involves:
Table 3: Bioisosteric Equivalence Parameters
Bioisostere | cLogP | pKa | Solubility (PBS, mM) |
---|---|---|---|
Carboxylic Acid | 1.8 | 3.9 | 0.8 |
1,2,4-Oxadiazole | 2.1 | 4.5 | 1.2 |
Tetrazole | 0.9 | 4.9 | 5.6 |
N-Acyl sulfonamide | 1.5 | 5.2 | 3.4 |
Bioisosteric replacements retain target binding while improving pharmacokinetic profiles. The 1,2,4-oxadiazole moiety demonstrates superior metabolic stability in microsomal assays [3] [6].
Protecting groups prevent undesired reactivity during oxazole ring functionalization. Methyl esters (cleaved by LiOH) and 2-alkyl-1,3-oxazolines (hydrolyzed under mild acid) are optimal for 2-cyclohexyl-oxazole-4-carboxylic acid:
Table 4: Protecting Group Stability Profiles
Protecting Group | Stability | Deprotection | Compatibility |
---|---|---|---|
Methyl ester | pH 1–9 (RT) | LiOH/THF/H₂O | Grignard, hydrides |
t-Butyl ester | pH 1–12 (RT) | TFA/DCM | Nucleophiles |
2-Alkyloxazoline | pH >4 (RT) | 2N HCl/THF | RLi, Cu-catalysis |
Benzyl ester | pH 1–9 (RT) | H₂/Pd-C | Oxidation |
Oxazoline protection enables C4 metallation and halogentation, followed by acid-mediated hydrolysis to regenerate the carboxylic acid without decarboxylation. This strategy is essential for synthesizing halogenated analogs [4] [7].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1